molecular formula C12H12N2O B8681525 4-(Nicotinylamino)phenol

4-(Nicotinylamino)phenol

Cat. No.: B8681525
M. Wt: 200.24 g/mol
InChI Key: NLPCVURSTXVCNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Nicotinylamino)phenol is a phenolic derivative where a nicotinamide (vitamin B3) group is attached to the para position of phenol. Nicotinylamino-substituted phenols are of interest in pharmaceutical and material sciences due to their electron-rich aromatic systems and hydrogen-bonding capabilities, which may influence bioactivity or nonlinear optical (NLO) behavior .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

4-(pyridin-3-ylmethylamino)phenol

InChI

InChI=1S/C12H12N2O/c15-12-5-3-11(4-6-12)14-9-10-2-1-7-13-8-10/h1-8,14-15H,9H2

InChI Key

NLPCVURSTXVCNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC2=CC=C(C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 4-(Nicotinylamino)phenol, differing primarily in substituent groups:

Compound Name Key Substituent Functional Properties
This compound Nicotinamide group (-NH-C5H4NCO) Theoretical high polarizability, potential NLO activity (inferred)
4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol Imidazole and phenyl groups High NLO coefficients: β = 4.044 × 10⁻¹ cm/W, γ = 2.89 × 10⁻⁶ cm²/W
4-Nitrophenol (PNP) Nitro group (-NO₂) Strong electron-withdrawing effects; UV absorption at ~400 nm
4-Propionamidophenol Propionamide group (-NH-CO-C2H5) Used as a pharmaceutical impurity (e.g., acetaminophen-related compounds)
4-(Benzylamino)phenol Benzylamine group (-NH-CH2C6H5) Intermediate in organic synthesis; moderate polarity

Optical and Electronic Properties

  • 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol: Exhibits a low HOMO-LUMO gap (2.54 eV), enabling charge transfer and strong NLO responses. Third-order susceptibility (χ³) = 2.2627 × 10⁻⁶ esu; self-focusing behavior (negative n₂ = -2.89 × 10⁻⁶ cm²/W) . UV-Vis absorption peaks at 340 nm and 406 nm due to π→π* transitions .
  • 4-Nitrophenol: Broad UV absorption (~400 nm) due to nitro group conjugation; used as a pH indicator .
  • 4-Propionamidophenol: Limited optical data available; structurally analogous to acetaminophen, suggesting moderate electronic delocalization .

Key Research Findings and Limitations

  • The imidazole-substituted phenol demonstrates superior NLO properties compared to nitro- or alkylamide-substituted analogs due to extended π-conjugation and intramolecular charge transfer .
  • Nicotinylamino-substituted phenols are hypothesized to exhibit enhanced bioactivity and optical properties, but experimental validation is lacking in the provided evidence.
  • Contradictions: No direct contradictions observed; all imidazole-substituted phenol studies consistently report high NLO coefficients .

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